molecular formula C12H18N2O B11959172 1-Isopropyl-3-(2,4-xylyl)urea CAS No. 100076-54-8

1-Isopropyl-3-(2,4-xylyl)urea

Cat. No.: B11959172
CAS No.: 100076-54-8
M. Wt: 206.28 g/mol
InChI Key: MUWGCUBAHCXSMX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(2,4-xylyl)urea is a urea derivative characterized by an isopropyl group and a 2,4-dimethylphenyl (2,4-xylyl) substituent. Ureas are widely studied for their diverse pharmacological and chemical properties, often serving as key scaffolds in drug design due to their hydrogen-bonding capacity and structural versatility. For instance, torasemide, a sulfonylurea derivative with a pyridinyl-sulfonyl group (1-isopropyl-3-([4-(3-methyl-phenylamino)pyridine]-3-sulfonyl)urea), demonstrates the therapeutic relevance of urea derivatives in diuretic applications .

Properties

CAS No.

100076-54-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-propan-2-ylurea

InChI

InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H2,13,14,15)

InChI Key

MUWGCUBAHCXSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropyl-3-(2,4-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is less environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Isopropyl-3-(2,4-xylyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2,4-xylyl group in the target compound contrasts with the 2,6-xylyl group in the hydrochloride derivative (evidence 12), where positional isomerism significantly impacts toxicity.
  • Functional Groups : Sulfonyl (torasemide) and thiourea (evidence 10) modifications alter bioavailability and toxicity, respectively.

Pharmacokinetic and Pharmacodynamic Profiles

While direct pharmacokinetic data for this compound are unavailable, torasemide—a structurally complex urea derivative—offers a relevant comparison:

Table 2: Torasemide vs. Furosemide (Non-Urea Diuretic)

Parameter Torasemide (Urea Derivative) Furosemide (Sulfonamide)
Plasma Half-Life (h) 2.2–2.8 0.6–0.8
Bioavailability (%) 91 40
Renal Excretion (%) 25 62
Duration of Action Prolonged Short-acting
Potassium Loss Reduced Higher

Torasemide’s extended half-life and reduced potassium excretion highlight the advantage of urea-based diuretics over traditional sulfonamides . These properties may extrapolate to other urea derivatives, depending on substituent effects.

Table 3: Toxicity Comparison

Compound Name Route LD₅₀ (mg/kg) Notable Risks
2-Thio-1-(2,4-xylyl)urea Oral (rats) 25 High acute toxicity
1-(2,6-Xylyl)urea hydrochloride Intraperitoneal (rats) 41 Severe eye irritation, neurotoxicity
Torasemide Clinical use N/A Well-tolerated in renal failure patients

Insights :

  • Thiourea derivatives exhibit higher toxicity than their oxygen-based counterparts, likely due to metabolic instability .
  • Substituent position (2,4- vs. 2,6-xylyl) influences safety; the latter’s ethylamine chain in evidence 12 exacerbates toxicity .

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